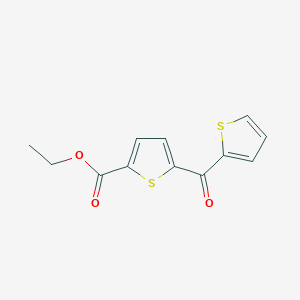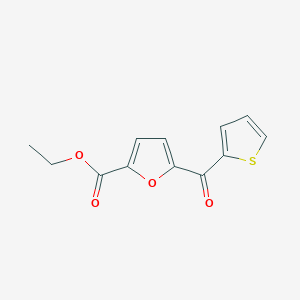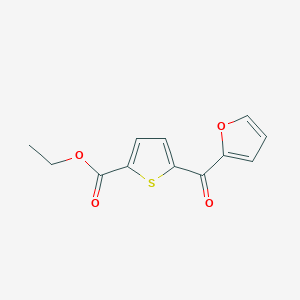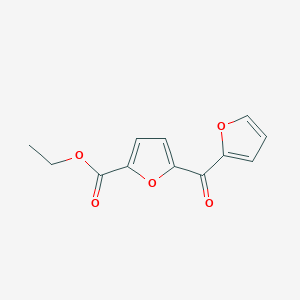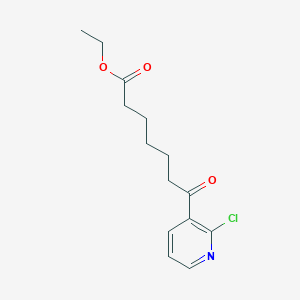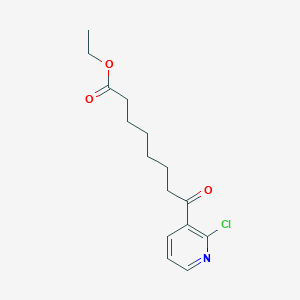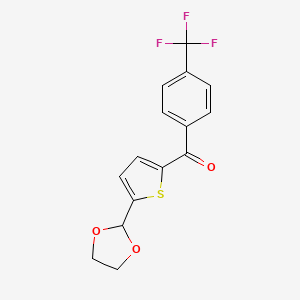
5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-(4-trifluoromethylbenzoyl)thiophene, more commonly known as 5-DTB, is a novel chemical compound that has been gaining attention in the scientific research community due to its potential applications in laboratory experiments. This compound is a heterocyclic aromatic compound composed of a thiophene ring and a dioxolane ring, both of which are connected via a methylene bridge. It is a trifluoromethylated derivative of thiophene, which makes it a valuable building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Characterization of Fluorescent Nitrobenzoyl Polythiophenes :
- Thiophene derivatives have been synthesized and characterized for their electrochemical properties and potential application in fluorescence. Such derivatives show well-defined reversible redox systems, attributed to thiophene doping/dedoping processes, and are fluorescent in both solutions and solid states (Coelho, Nascimento, Ribeiro, & Navarro, 2015).
Biological Activity of Thiophene-Containing Compounds :
- Compounds containing the thiophene nucleus exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis of novel thiophene-containing compounds has been studied, demonstrating their potential as antimicrobial agents (Mabkhot et al., 2017).
Electrochromic Properties of Asymmetric Structure Polymers :
- Asymmetric structure monomers based on thiophene derivatives have been synthesized and shown to form polymer films with distinctive electrochemical and electrochromic properties. These findings are significant for the development of new materials in electrochromic devices (Hu et al., 2019).
Photoinduced Electron Transfer Reactions :
- Highly conjugated thiophene derivatives have been explored for their role in initiating cationic polymerization and forming conjugated polymers. These reactions are crucial for applications in the field of polymer chemistry (Aydoğan, Yagcı, Toppare, Jockusch, & Turro, 2012).
Antitumor Activities of Thiophene Derivatives :
- Some thiophene derivatives have been synthesized and evaluated for their antiproliferative activity and potential as tubulin inhibitors. This research provides insights into the development of new anticancer drugs (Romagnoli et al., 2006).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)10-3-1-9(2-4-10)13(19)11-5-6-12(22-11)14-20-7-8-21-14/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEWWWVADGCIAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641927 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene | |
CAS RN |
898773-32-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

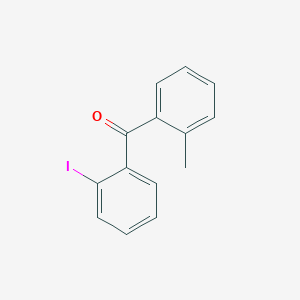
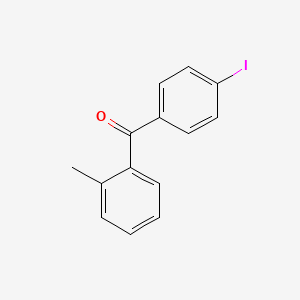
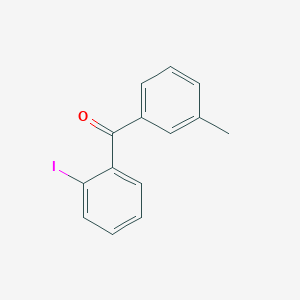
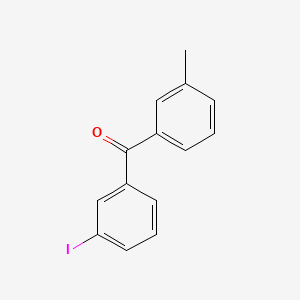
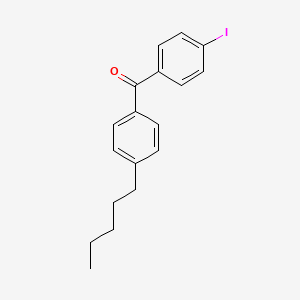
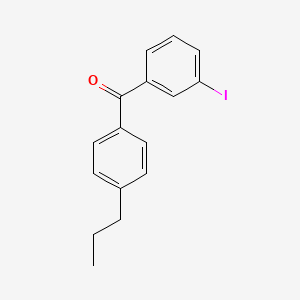
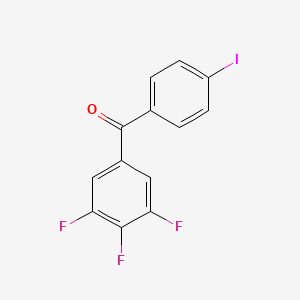
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
